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1-(2-aminoethyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(2-Aminoethyl)-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with an aminoethyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 1H-pyrazole-4-sulfonyl chloride with 2-aminoethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminoethylamine attacks the sulfonyl chloride, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of sulfonic acids or thiols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that derivatives of 1-(2-aminoethyl)-1H-pyrazole-4-sulfonamide exhibit antiproliferative effects against various cancer cell lines. For example, studies have shown that certain pyrazole-4-sulfonamide derivatives can inhibit the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cells, with significant reductions in growth percentages observed in vitro .
- A study involving a library of compounds derived from this scaffold demonstrated cytotoxic activity against metastatic colon cancer cells, achieving higher percentages of cell death compared to standard treatments .
-
Carbonic Anhydrase Inhibition :
- The compound has been identified as a potential inhibitor of carbonic anhydrase, an enzyme critical in regulating physiological pH and fluid balance. Inhibition of this enzyme is beneficial for treating conditions such as glaucoma and edema . The mechanism typically involves binding to the active site of the enzyme, thereby obstructing its activity.
-
Anti-inflammatory Properties :
- Recent investigations have highlighted the anti-inflammatory effects of pyrazole derivatives. For instance, certain compounds have been shown to reduce microglial activation and astrocyte proliferation in models of neuroinflammation, indicating their potential use in treating neurological disorders .
Table: Summary of Research Findings on this compound Derivatives
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the sulfonamide group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-Aminoethyl)-1H-pyrazole-3-sulfonamide
- 1-(2-Aminoethyl)-1H-imidazole-4-sulfonamide
- 1-(2-Aminoethyl)-1H-pyrrole-4-sulfonamide
Comparison: 1-(2-Aminoethyl)-1H-pyrazole-4-sulfonamide is unique due to the specific positioning of the sulfonamide group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.
Biological Activity
1-(2-aminoethyl)-1H-pyrazole-4-sulfonamide is a compound that belongs to the pyrazole family, characterized by its unique structure which includes a pyrazole ring, an aminoethyl side chain, and a sulfonamide functional group. Its molecular formula is C₅H₁₀N₄O₂S, and it has a molecular weight of 190.22 g/mol. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves refluxing specific precursors with hydrazine derivatives in solvents like ethanol. The presence of the sulfonamide group enhances its pharmacological potential by allowing interactions with various biological targets.
Biological Activities
This compound has been investigated for several biological activities:
- Enzyme Inhibition : It has shown potential as an inhibitor of enzymes relevant in various disease contexts, particularly in cancer and inflammatory diseases. Studies indicate that it may inhibit key kinases involved in cellular signaling pathways .
- Antiproliferative Effects : Recent research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines, including U937 cells. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness in inhibiting cell proliferation without significant cytotoxicity to normal cells .
- Anti-inflammatory Properties : The compound has been reported to influence inflammatory responses, showing promise in reducing microglial activation in models of neuroinflammation .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Structural Features | Notable Activities |
---|---|---|
1-Methyl-1H-pyrazole-4-sulfonamide | Methyl group at position 1 | Antimicrobial activity |
4-Amino-N-(pyridin-2-yl)benzenesulfonamide | Pyridine substituent | Anticancer properties |
5-Phenylpyrazole derivatives | Various phenyl substituents | Diverse biological activities |
These comparisons highlight the versatility of the pyrazole scaffold and underscore the unique profile of this compound due to its specific side chains and functional groups.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Kinase Inhibition Study : A study identified that certain pyrazole derivatives exhibited selective inhibition against GS-LRRK2 kinase variants. The modifications to the pyrazole structure significantly influenced their potency, suggesting that structural optimization can enhance biological activity .
- Antiproliferative Activity Assessment : In vitro assays demonstrated that newly synthesized pyrazole-4-sulfonamide derivatives exhibited promising antiproliferative effects against various cancer cell lines, with IC50 values indicating effective inhibition without toxicity to normal cells .
- Inflammation Model : Research indicated that this compound reduced LPS-induced inflammation in cellular models, showcasing its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C5H10N4O2S |
---|---|
Molecular Weight |
190.23 g/mol |
IUPAC Name |
1-(2-aminoethyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C5H10N4O2S/c6-1-2-9-4-5(3-8-9)12(7,10)11/h3-4H,1-2,6H2,(H2,7,10,11) |
InChI Key |
BFQQWDVUFJPJGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCN)S(=O)(=O)N |
Origin of Product |
United States |
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